Product packaging for Cardiopet(Cat. No.:CAS No. 855927-17-2)

Cardiopet

Cat. No.: B3064052
CAS No.: 855927-17-2
M. Wt: 299.5 g/mol
InChI Key: DDTRZLZETKPBPQ-YWWFHXEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cardiopet is an investigational small molecule PET (Positron Emission Tomography) imaging agent under development for cardiovascular research. Its primary application is in the non-invasive assessment of myocardial perfusion and fatty acid uptake in subjects with known or suspected coronary artery disease (CAD) . PET imaging is considered superior to traditional SPECT imaging due to its higher spatial and temporal resolution, lower radiation exposure, and enhanced diagnostic accuracy . A key advantage of cardiac PET is its ability to quantify myocardial blood flow (MBF) and myocardial flow reserve (MFR) in absolute terms, which provides critical data for diagnosing multivessel disease, identifying microvascular dysfunction, and offering independent prognostic value in cardiac patients . Chemically, this compound is described as 2-((1s,2r)-2-(5-(fluoro-18f)tridecyl)cyclopropyl)acetic acid, with the chemical formula C18H33FO2 and an average molecular weight of 299.461 g/mol . This product is For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33FO2 B3064052 Cardiopet CAS No. 855927-17-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855927-17-2

Molecular Formula

C18H33FO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-[(1S,2R)-2-(5-(18F)fluoranyltridecyl)cyclopropyl]acetic acid

InChI

InChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1

InChI Key

DDTRZLZETKPBPQ-YWWFHXEUSA-N

Isomeric SMILES

CCCCCCCCC(CCCC[C@@H]1C[C@H]1CC(=O)O)[18F]

Canonical SMILES

CCCCCCCCC(CCCCC1CC1CC(=O)O)F

Origin of Product

United States

Trans 9 Rs 18f Fluoro 3,4 Rs,rs Methyleneheptadecanoic Acid Fcpha As a Metabolic Radiotracer

Rational Design and Chemical Synthesis of FCPHA

The development of FCPHA as a metabolic radiotracer was guided by a rational design approach aimed at creating a molecule that mimics natural fatty acids but exhibits metabolic trapping within the myocardial cells, allowing for clear and stable PET imaging.

Radiochemical Synthesis Pathways for 18F-FCPHA Production

The synthesis of 18F-FCPHA for PET imaging involves the labeling of a precursor molecule with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). The most common method for this is nucleophilic substitution. This process typically involves the reaction of a precursor molecule, where a leaving group (such as a tosylate or mesylate) is attached to the carbon chain, with [¹⁸F]fluoride. The [¹⁸F]fluoride ion displaces the leaving group, resulting in the formation of the ¹⁸F-labeled FCPHA molecule. This synthesis is often performed in an automated module to ensure high radiochemical purity and yield, which are critical for clinical applications. The final product is then purified, typically using high-performance liquid chromatography (HPLC), to remove any unreacted precursors and byproducts before it is formulated for administration.

In Vitro Characterization of FCPHA Cellular Interactions

Understanding how FCPHA interacts with myocardial cells at a molecular level is essential to validate its efficacy as a radiotracer. In vitro studies provide a controlled environment to dissect these interactions.

Assessment of Cellular Transport Mechanisms for Modified Fatty Acids

The entry of long-chain fatty acids into cardiomyocytes is a complex process involving both passive diffusion and protein-mediated transport. nih.govnih.gov Several key proteins are involved in the facilitated transport of fatty acids across the sarcolemma, including fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding protein (FABPpm), and fatty acid transport proteins (FATPs). nih.govnih.gov It is hypothesized that FCPHA, due to its structural similarity to natural fatty acids, utilizes these same transport mechanisms to enter the cell. The modification with the cyclopropyl (B3062369) group is not expected to significantly hinder this initial uptake process. In vitro assays using isolated cardiomyocytes can be employed to investigate the specific transporters involved in FCPHA uptake by using specific inhibitors for each transport protein and observing the effect on FCPHA accumulation within the cells.

Analysis of Subcellular Localization and Interaction with Myocardial Components

Once inside the cardiomyocyte, fatty acids are rapidly esterified to acyl-CoA by acyl-CoA synthetases located on the outer mitochondrial membrane and the endoplasmic reticulum. This activation step is crucial for their subsequent metabolism or storage. It is presumed that FCPHA undergoes a similar activation to FCPHA-CoA. The primary site of fatty acid oxidation is the mitochondrial matrix. nih.gov Therefore, it is expected that a significant portion of FCPHA-CoA is transported into the mitochondria. However, due to the inhibition of β-oxidation by the cyclopropyl group, the radiolabeled metabolites are likely to accumulate within the mitochondrial matrix. Some portion of the activated fatty acid may also be incorporated into complex lipids such as triglycerides and stored in lipid droplets within the cytoplasm. nih.gov Autoradiography of cultured cardiomyocytes incubated with ¹⁸F-FCPHA can provide visual evidence of its subcellular distribution. Furthermore, co-localization studies using fluorescent markers for mitochondria and lipid droplets can offer more precise information on where the radiotracer accumulates.

Theoretical Considerations of FCPHA Myocardial Trapping Mechanism

The efficacy of FCPHA as a PET tracer hinges on its metabolic trapping within the myocardium. The theoretical basis for this trapping lies in the specific disruption of the β-oxidation spiral by the cyclopropyl group.

β-oxidation is a four-step cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.org The key enzymes in this process are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. The presence of the cyclopropyl ring at the 3,4-position of FCPHA is strategically placed to interfere with this enzymatic cascade.

It is theorized that after the initial steps of cellular uptake and conversion to FCPHA-CoA, the molecule enters the β-oxidation pathway. However, the strained three-membered ring of the cyclopropyl group is resistant to the enzymatic reactions of β-oxidation. Specifically, the formation of a trans-Δ²-enoyl-CoA by acyl-CoA dehydrogenase or the subsequent hydration by enoyl-CoA hydratase may be sterically hindered or electronically unfavorable due to the presence of the cyclopropyl moiety. This leads to a halt in the metabolic process, and the ¹⁸F-labeled metabolic intermediates are effectively trapped within the mitochondria. This metabolic trapping is supported by studies on other cyclopropane-containing fatty acids, which have been shown to inhibit acyl-CoA dehydrogenases and disrupt β-oxidation. wikipedia.org The prolonged retention of the radiotracer in the myocardium allows for high-contrast PET images that reflect the rate of fatty acid uptake and initial metabolism.

The significance of the cyclopropyl group is further highlighted by comparative studies with an analog, ¹⁸F-8-fluoro-3-methylheptadecanoic acid (¹⁸F-FBMHA), which lacks the cyclopropyl ring. Biodistribution studies in rats have shown significantly higher heart-to-blood ratios for ¹⁸F-FCPHA compared to ¹⁸F-FBMHA, indicating a more effective trapping mechanism for the cyclopropyl-containing compound. researchgate.net

Interactive Data Table: Biodistribution of ¹⁸F-FCPHA and ¹⁸F-FBMHA in Rats (%ID/g ± SD)

Organ¹⁸F-FCPHA (5 min)¹⁸F-FCPHA (60 min)¹⁸F-FBMHA (5 min)¹⁸F-FBMHA (60 min)
Heart1.55 ± 0.721.43 ± 0.140.44 ± 0.110.23 ± 0.05
Blood0.06 ± 0.020.07 ± 0.010.17 ± 0.030.09 ± 0.02
Lung0.47 ± 0.100.31 ± 0.040.31 ± 0.040.18 ± 0.02
Liver2.83 ± 0.542.13 ± 0.321.84 ± 0.281.05 ± 0.15
Kidney0.84 ± 0.190.75 ± 0.130.61 ± 0.100.38 ± 0.06
Bone0.16 ± 0.030.70 ± 0.390.12 ± 0.020.45 ± 0.12

Data sourced from a study on the evaluation of trans-9-¹⁸F-Fluoro-3,4-methyleneheptadecanoic acid as a PET tracer for myocardial fatty acid imaging. researchgate.net

Interactive Data Table: Heart-to-Tissue Ratios for ¹⁸F-FCPHA and ¹⁸F-FBMHA in Rats

Ratio¹⁸F-FCPHA (5 min)¹⁸F-FCPHA (60 min)¹⁸F-FBMHA (5 min)¹⁸F-FBMHA (60 min)
Heart/Blood25.820.42.62.6
Heart/Lung3.34.61.41.3
Heart/Liver0.50.70.20.2

Data derived from a study on the evaluation of trans-9-¹⁸F-Fluoro-3,4-methyleneheptadecanoic acid as a PET tracer for myocardial fatty acid imaging. researchgate.net

Proposed Pathways of Partial Beta-Oxidation and Fluorine Retention

Once FCPHA enters a cardiomyocyte, it is recognized by the cellular machinery that processes natural fatty acids. The proposed metabolic pathway begins with its activation to FCPHA-CoA by the enzyme acyl-CoA synthetase. This initial step is identical to the activation of endogenous fatty acids.

Following activation, FCPHA-CoA is a substrate for the first enzyme in the beta-oxidation spiral, acyl-CoA dehydrogenase. However, the presence of the cyclopropyl group is thought to inhibit this enzyme. The high strain of the cyclopropane ring is believed to interfere with the catalytic mechanism of acyl-CoA dehydrogenase, effectively halting the beta-oxidation process at this initial stage.

This enzymatic block is the cornerstone of FCPHA's effectiveness. Because beta-oxidation is inhibited after the first step, the FCPHA-CoA molecule is not broken down further. This "metabolic trapping" prevents the fluorine-18 from being cleared from the cell in the form of smaller metabolites. The result is a prolonged retention of the radiotracer within the myocardial tissue, which is essential for acquiring high-quality PET images.

Proposed StepEnzymeOutcome
Cellular UptakeFatty Acid TransportersFCPHA enters the cardiomyocyte.
ActivationAcyl-CoA SynthetaseFCPHA is converted to FCPHA-CoA.
Beta-Oxidation AttemptAcyl-CoA DehydrogenaseThe cyclopropyl group inhibits the enzyme, halting the process.
Metabolic Trapping-FCPHA-CoA accumulates within the cell, retaining the 18F label.

Hypothetical Esterification into Myocardial Lipid Pools and Storage

In addition to its partial entry into the beta-oxidation pathway, it is hypothesized that FCPHA-CoA can also be diverted into another major pathway for fatty acids within the cardiomyocyte: esterification and storage. The heart muscle stores excess fatty acids in the form of triglycerides within lipid droplets.

The activated form of FCPHA, FCPHA-CoA, is structurally similar enough to natural fatty acyl-CoAs that it could potentially be used as a substrate by the enzymes of the triglyceride synthesis pathway. This would involve the sequential addition of fatty acyl-CoA molecules to a glycerol backbone. If FCPHA-CoA is incorporated into these complex lipids, it would represent an additional mechanism for its retention within the myocardium.

Preclinical Pharmacokinetic and Biodistribution Research of Fcpha

In Vivo Biodistribution Studies in Animal Models

In vivo biodistribution studies are crucial for understanding how a radiotracer is distributed, accumulated, and cleared from various organs and tissues within the body. These studies have been performed in both rodent and non-human primate models for FCPHA. snmjournals.orgsnmjournals.orgsnmjournals.orgresearchgate.netemjreviews.com

Rodent Investigations of Organ Accumulation and Clearance Profiles

Studies in Sprague-Dawley rats have investigated the organ accumulation and clearance profiles of 18F-FCPHA following intravenous administration. At 5 minutes post-injection, high accumulation was observed in the heart, with a value of 1.55 ± 0.72 %ID/g. Liver uptake was also noted at 1.34 ± 0.26 %ID/g, and lung activity was 0.47 ± 0.13 %ID/g. Bone accumulation, indicative of defluorination, was relatively low at 0.16 ± 0.03 %ID/g at this early time point. snmjournals.orgsnmjournals.orgresearchgate.net

By 60 minutes post-injection, the heart uptake showed only a slight decrease to 1.43 ± 0.14 %ID/g, indicating good retention. Liver uptake decreased to 0.87 ± 0.15 %ID/g, and lung activity also decreased to 0.31 ± 0.16 %ID/g. Bone accumulation, however, increased to 0.70 ± 0.39 %ID/g at 60 minutes, suggesting some degree of defluorination over time. snmjournals.orgsnmjournals.orgresearchgate.net

The heart-to-blood ratio in rats was notably high, measured at 25.8 at 5 minutes and remaining elevated at 20.4 at 60 minutes. The heart-to-lung ratios were 3.3 at 5 minutes and 4.6 at 60 minutes. snmjournals.orgsnmjournals.orgresearchgate.net

The biodistribution of 18F-FCPHA in rats is summarized in the table below:

Organ5 min (%ID/g)60 min (%ID/g)
Heart1.55 ± 0.721.43 ± 0.14
Blood0.06 ± 0.010.07 ± 0.01
Liver1.34 ± 0.260.87 ± 0.15
Lungs0.47 ± 0.130.31 ± 0.16
Bone0.16 ± 0.030.70 ± 0.39
Skeletal Muscle0.25 ± 0.010.10 ± 0.01
KidneysNot specifiedNot specified
BrainNot specifiedNot specified

Note: Blood values at 5 and 60 minutes were calculated based on the reported heart-to-blood ratios and heart uptake values at those time points. Data for kidneys and brain were not explicitly provided in the snippets.

Non-Human Primate Models for Whole-Body Radiotracer Kinetics

Sequential PET imaging of a rhesus monkey injected with 18F-FCPHA was performed to assess whole-body radiotracer kinetics. Imaging of the monkey heart showed an initial spike of activity, corresponding to blood flow, which was followed by a plateau at 10 minutes. snmjournals.orgsnmjournals.orgresearchgate.net Preclinical studies in rhesus monkeys have also indicated fast blood clearance and high myocardial uptake and good retention for 18F-FCPHA. emjreviews.com Whole-body acquisition in primates is feasible for biodistribution studies. mediso.com

Dynamic Analysis of Myocardial FCPHA Uptake and Retention

Dynamic analysis of myocardial FCPHA uptake and retention provides insights into the tracer's kinetics within the heart tissue, reflecting processes related to fatty acid metabolism.

Quantitative Assessment of Myocardial Radiotracer Accumulation

Quantitative assessment of myocardial radiotracer accumulation in rats showed heart uptake values of 1.55 ± 0.72 %ID/g at 5 minutes and 1.43 ± 0.14 %ID/g at 60 minutes. The high heart-to-blood ratios of 25.8 at 5 minutes and 20.4 at 60 minutes further highlight the significant accumulation of 18F-FCPHA in the myocardium relative to the blood pool. snmjournals.orgsnmjournals.orgresearchgate.net In non-human primates, high myocardial uptake and good retention have also been observed. emjreviews.com

Kinetic Modeling of FCPHA in Myocardial Tissue of Experimental Animals

While a detailed kinetic model for the tissue uptake of 18F-FCPHA has not been explicitly established in the provided information, studies with other fatty acid analogues that are trapped at an early step of β-oxidation suggest that a kinetic model similar to the 18F-FDG model could potentially be applied for data analysis. researchgate.net Kinetic modeling of PET data allows for the derivation of quantitative information on radiotracer uptake and binding in tissue. nih.gov This typically involves analyzing time-activity curves from target tissues and blood to estimate parameters related to uptake, distribution, and clearance. nih.govresearchgate.netresearchgate.netunc.edu The cyclopropyl (B3062369) moiety in FCPHA is designed to allow the tracer to enter the myocardium similarly to natural fatty acids and undergo partial metabolism before being trapped within the cell, which is a key principle for metabolic trapping tracers used in kinetic modeling. snmjournals.orgsnmjournals.orgresearchgate.netmdpi.com

Factors Influencing FCPHA Distribution in Preclinical Settings

Several factors can influence the distribution of FCPHA in preclinical settings, similar to other radiotracers and drugs. These factors generally include tissue permeability, organ size and blood flow rates, and binding to blood components or extracellular tissues. slideshare.net

Specifically for FCPHA, as a fatty acid analogue, its uptake and retention in the myocardium are influenced by the mechanisms of fatty acid transport and metabolism within cardiac cells. The cyclopropyl moiety is incorporated to influence the β-oxidation process, leading to metabolic trapping within the heart. snmjournals.orgsnmjournals.orgresearchgate.netnih.gov The high heart-to-blood ratio and fast blood clearance observed in rats suggest a significant influence of the cyclopropyl moiety on heart accumulation. snmjournals.orgsnmjournals.orgresearchgate.net

Impact of Dietary State (Fed vs. Fasted) on Myocardial Uptake in Animal Models

The metabolic state, particularly the transition between fed and fasted states, is known to influence myocardial substrate utilization. Under fasting conditions, the heart primarily relies on fatty acid metabolism for energy, while in a fed state, glucose utilization increases frontiersin.orgoatext.com. This metabolic flexibility affects the uptake of different cardiac tracers. For instance, studies with other tracers like [18F]FDG have shown reduced cardiac uptake in fasted animals compared to fed animals, consistent with a shift away from glucose metabolism frontiersin.orgplos.org. Conversely, fatty acid analogue tracers might show different uptake patterns depending on the prevailing metabolic substrate preference.

While the impact of dietary state on myocardial metabolism and tracer uptake is a critical aspect of cardiac PET imaging, specific detailed research findings directly comparing the myocardial uptake of [18F]FCPHA in fed versus fasted animal models were not explicitly available in the provided search results. Research on the influence of fasting and feeding has been conducted for other fatty acid tracers like [18F]FTHA, showing increased uptake in the fasted state in some contexts plos.org. However, without specific studies on [18F]FCPHA under these varied dietary conditions in the provided literature, a detailed analysis of this factor for this particular radiotracer cannot be presented here.

In Vivo Assessment of Radiotracer Defluorination and Metabolite Formation

The metabolic stability of 18F-labeled radiotracers in vivo is a significant consideration in PET imaging. Defluorination, the cleavage of the carbon-fluorine bond and subsequent release of [18F]fluoride, can lead to increased background signal, particularly in bone where fluoride (B91410) accumulates, potentially compromising image quality and quantification nih.govresearchgate.net. Metabolic degradation of radiotracers can occur through various enzymatic pathways, primarily in the liver and kidneys nih.govresearchgate.net.

[18F]FCPHA was designed with a cyclopropyl group specifically to enhance its metabolic stability by preventing complete beta-oxidation, a common metabolic fate for fatty acids emjreviews.comnih.govmdpi.com. This structural feature is intended to cause the tracer to be trapped within myocardial cells after partial metabolism nih.gov. Preclinical findings have suggested good metabolic stability for [18F]FCPHA core.ac.uk. While the general mechanisms of defluorination for 18F-tracers have been explored, including oxidative defluorination mediated by enzymes like cytochrome P450 mdpi.comresearchgate.nethyphadiscovery.com, detailed quantitative data on the specific rate of defluorination or the comprehensive profile of metabolites formed from [18F]FCPHA in vivo in animal models were not extensively provided in the examined literature. Studies on the L-isomer of FCPHA have indicated excellent metabolic stability core.ac.uk. The design incorporating the cyclopropyl moiety is a key factor contributing to the intended metabolic fate and trapping of [18F]FCPHA within the myocardium mdpi.com.

Myocardial Metabolic Pathways of Fcpha

Enzymatic Interactions and Substrate Specificity of FCPHA

The entry and initial processing of FCPHA within cardiomyocytes are governed by the same enzymatic machinery that handles endogenous fatty acids. This section delves into the specific interactions of FCPHA with key enzymes and transport proteins.

Role of Fatty Acid Transporters and Acyl-CoA Synthetases in FCPHA Entry

The uptake of long-chain fatty acids like FCPHA across the cardiomyocyte membrane is a facilitated process mediated by a suite of transport proteins. Key players in this process include fatty acid translocase (CD36) and fatty acid transport proteins (FATPs). It is hypothesized that FCPHA, due to its structural similarity to natural fatty acids, is recognized and transported into the cell by these same transporters. The efficient uptake of FCPHA into the myocardium suggests a significant interaction with these transport systems.

Once inside the cell, fatty acids must be activated before they can be metabolized. This activation is catalyzed by acyl-CoA synthetases, which convert the fatty acid into its metabolically active acyl-CoA thioester. This enzymatic step is crucial as it effectively "traps" the fatty acid within the cell, preventing its efflux and committing it to intracellular metabolic pathways. While direct enzymatic studies on FCPHA are limited, its retention in the myocardium strongly implies that it serves as a substrate for acyl-CoA synthetases. The conversion of FCPHA to FCPHA-CoA is a presumed critical step for its subsequent metabolic processing.

Elucidation of FCPHA Engagement with Mitochondrial Beta-Oxidation Pathways

Following its activation to FCPHA-CoA, the molecule is transported into the mitochondria for beta-oxidation, the primary pathway for fatty acid catabolism in the heart. The design of FCPHA, with a cyclopropyl (B3062369) group in the β,γ-position, is intended to disrupt the normal sequence of beta-oxidation. This structural modification is hypothesized to allow the initial steps of the pathway to proceed before causing a metabolic block. This partial metabolism followed by entrapment is a key feature for an effective imaging tracer, as it allows for accumulation of the radiolabeled compound in metabolically active tissue.

While FCPHA is designed to undergo partial metabolism before being trapped, the precise details of its interaction with the mitochondrial beta-oxidation enzymes and the exact nature of its metabolic trapping are still under investigation. The prolonged retention of 18F-FCPHA in the rat heart supports the hypothesis of effective metabolic trapping.

Comparative Metabolic Behavior with Other Fatty Acid Analogs

To understand the unique properties of FCPHA, it is essential to compare its metabolic behavior with other fatty acid analogs developed for myocardial imaging.

Differences in Myocardial Retention and Washout Characteristics Among Analogs

The myocardial retention and washout kinetics of a fatty acid tracer are critical determinants of its imaging utility. Studies in rats have shown that 18F-FCPHA exhibits high myocardial uptake and prolonged retention. For instance, at 60 minutes post-injection, the heart uptake of 18F-FCPHA was 1.43 ± 0.14 %ID/g, with a heart-to-blood ratio of 20.4, indicating excellent target definition and retention.

In comparison, a β-methyl analog, 8(RS)-18F-fluoro-3(RS)-methylheptadecanoic acid (18F-FBMHA), showed a significantly lower heart-to-blood ratio of approximately 2.6 at both 5 and 60 minutes, suggesting less favorable retention characteristics. Other fatty acid analogs, such as those with a thia-heteroatom substitution, have also been developed and show varying degrees of myocardial uptake and retention. The prolonged retention of FCPHA is a key advantage, potentially allowing for improved image quality and diagnostic accuracy.

Fatty Acid AnalogMyocardial Uptake (%ID/g at 60 min)Heart-to-Blood Ratio (at 60 min)
18F-FCPHA1.43 ± 0.1420.4
18F-FBMHAData not specified~2.6

Structure-Metabolism Relationships for Cyclopropyl-Containing Fluorinated Fatty Acid Analogs

The inclusion of a cyclopropyl group is a key structural modification in FCPHA, intended to inhibit complete beta-oxidation. The small, rigid nature of the cyclopropane ring introduces a significant steric hindrance within the fatty acid chain. It is this structural feature that is believed to interfere with the enzymatic processing by the beta-oxidation machinery, leading to the metabolic trapping of the molecule.

The position and stereochemistry of the cyclopropyl group, as well as the location of the fluorine-18 (B77423) radiolabel, are critical determinants of the tracer's metabolic fate. The trans-configuration of the substituents on the cyclopropyl ring and the specific placement at the 3,4-position in FCPHA have been optimized to achieve the desired balance of initial metabolic engagement and subsequent retention. Further research into other cyclopropyl-containing analogs could provide deeper insights into the precise structure-metabolism relationships that govern their behavior in the myocardium.

Metabolic Perturbations and FCPHA Kinetics in Experimental Disease Models

A crucial aspect of evaluating a myocardial metabolic tracer is its performance in models of cardiac disease. The metabolic alterations that occur in conditions such as myocardial ischemia present a key diagnostic target. In ischemic but viable myocardium, there is a characteristic shift in substrate utilization away from fatty acids towards glucose.

Preliminary reports indicate that 18F-FCPHA has entered clinical trials for the evaluation of myocardial ischemia. ijrmnm.com The expectation is that in ischemic regions, the uptake and retention of FCPHA would be reduced, reflecting the diminished reliance on fatty acid oxidation. Conversely, in normally perfused myocardium, FCPHA uptake should be robust. The kinetics of FCPHA in such disease models will be critical in establishing its diagnostic utility. Detailed studies are needed to quantify the changes in FCPHA uptake and clearance in response to varying degrees of ischemia and to correlate these findings with assessments of myocardial viability.

Response of FCPHA Uptake and Metabolism to Ischemic Conditions in Animal Hearts

Myocardial ischemia, characterized by reduced blood flow and oxygen supply, triggers a significant shift in cardiac energy metabolism. The heart moves away from its reliance on fatty acid β-oxidation towards an increased utilization of glucose through anaerobic glycolysis, as this pathway can generate ATP in the absence of oxygen. This metabolic reprogramming has a direct impact on the uptake and metabolism of fatty acid analogs like FCPHA.

In animal models of myocardial ischemia, a notable decrease in the uptake of fatty acid tracers in the ischemic regions compared to normally perfused myocardium is a consistent finding. Studies in canine models of regional low-flow ischemia have demonstrated that the initial uptake of another fatty acid analog, iodophenylpentadecanoic acid (IPPA), was lower in ischemic areas. However, the clearance rate of the tracer from the ischemic tissue was significantly slower, leading to a relative increase in radioactivity retention at later time points. nih.gov This suggests that while the initial uptake is reduced due to decreased blood flow and a switch to glucose metabolism, the subsequent steps of fatty acid processing and clearance are also impaired in the oxygen-deprived environment.

The table below illustrates the biodistribution of ¹⁸F-FCPHA in healthy Sprague-Dawley rats, which serves as a baseline for understanding its uptake under normal physiological conditions. In an ischemic scenario, the heart uptake values would be expected to be significantly lower in the affected regions.

Organ% Injected Dose/gram (Mean ± SD) at 5 min% Injected Dose/gram (Mean ± SD) at 60 min
Heart1.55 ± 0.721.43 ± 0.14
Blood0.06 ± 0.020.07 ± 0.02
Liver1.34 ± 0.260.87 ± 0.15
Lungs0.47 ± 0.130.31 ± 0.16
Kidneys0.88 ± 0.200.76 ± 0.12
Bone0.16 ± 0.030.70 ± 0.39
Muscle0.25 ± 0.010.10 ± 0.01
Data derived from studies in healthy Sprague-Dawley rats.

Myocardial Substrate Preference and FCPHA Metabolism in Models of Cardiac Dysfunction

Cardiac dysfunction, such as in heart failure, is also associated with profound alterations in myocardial energy metabolism. A common feature observed in various animal models of heart failure is a shift in substrate preference from fatty acids to glucose. This is often referred to as a "fetal reprogramming" of metabolism, as the fetal heart primarily relies on glucose for its energy needs. This metabolic shift in the failing heart is thought to be an adaptive response to conditions of chronic stress and altered signaling pathways.

In animal models of diet-induced obesity and heart failure, this switch in substrate utilization has been clearly demonstrated. For example, in transgenic mice with cardiac-specific overexpression of the glucose transporter GLUT1, a high-fat diet failed to up-regulate myocardial fatty acid oxidation, while glucose oxidation was significantly increased. This indicates a reduced metabolic flexibility in these hearts, rendering them more susceptible to contractile dysfunction.

The implications for FCPHA metabolism in such models are a decreased uptake and oxidation. The failing myocardium's increased reliance on glucose would lead to a downregulation of the pathways involved in fatty acid transport and β-oxidation. While direct studies quantifying FCPHA metabolism in specific animal models of cardiac dysfunction are limited, the overarching metabolic changes observed in these models strongly suggest a reduced flux through the fatty acid oxidation pathway.

The following table summarizes the general metabolic shifts observed in animal models of cardiac dysfunction, which would influence the metabolism of fatty acid tracers like FCPHA.

ConditionPrimary Substrate PreferenceKey Metabolic ChangesExpected Impact on FCPHA Uptake/Metabolism
Healthy MyocardiumFatty AcidsHigh rates of fatty acid β-oxidation.High
Ischemic MyocardiumGlucoseSuppression of fatty acid oxidation; increased anaerobic glycolysis.Reduced
Failing Myocardium (e.g., Heart Failure)Glucose"Fetal reprogramming" with a shift towards glucose utilization; decreased fatty acid oxidation.Reduced
This table represents generalized findings from various animal studies on myocardial metabolism.

Advanced Analytical and Computational Methodologies in Fcpha Research

Advanced PET Imaging Techniques for FCPHA Data Acquisition and Analysis

PET imaging with FCPHA involves dynamic data acquisition to capture the temporal distribution of the radiotracer in the myocardium. nih.gov Analyzing this dynamic data requires advanced image processing techniques.

Image Reconstruction Algorithms and Attenuation Correction Strategies

The raw data collected by a PET scanner, typically in the form of sinograms, must be transformed into meaningful images representing the spatial distribution of the radiotracer. This process is achieved through image reconstruction algorithms. Common algorithms include the analytical Filtered Backprojection (FBP) and iterative methods such as Maximum Likelihood Expectation Maximization (ML-EM) and Ordered Subset Expectation Maximization (OSEM). nih.govbioregistry.iolibretexts.org Iterative algorithms are often preferred in modern PET as they can incorporate more accurate models of the data acquisition process, potentially leading to improved image quality and quantitative accuracy, although they are computationally more intensive. nih.govbioregistry.iolibretexts.org

A critical aspect of quantitative PET imaging is correcting for the attenuation of photons as they pass through the body's tissues. Attenuation can significantly reduce the number of detected events, leading to artifacts and inaccurate quantification if not properly addressed. nih.gov Attenuation correction strategies are essential for FCPHA PET studies. With the advent of hybrid PET/CT scanners, CT-based attenuation correction has become a standard method. nih.gov This involves using the CT scan data to generate an attenuation map, which is then used to correct the PET emission data during or after image reconstruction. nih.gov While CT-based correction is widely used, research continues into alternative approaches, particularly with the development of PET/MRI systems.

Quantification of Regional Myocardial Radiotracer Activity

Quantitative analysis of FCPHA PET data focuses on determining the concentration of the radiotracer in different regions of the myocardium over time. This is typically achieved by generating time-activity curves (TACs) for defined myocardial segments and the left ventricular cavity. nih.gov These TACs reflect the uptake, retention, and clearance kinetics of FCPHA in the tissue.

To derive meaningful physiological parameters from the TACs, kinetic modeling is employed. nih.gov Compartmental models are commonly used to describe the distribution and metabolism of the radiotracer within the tissue. For FCPHA, both one-compartment two-parameter (1C2P) and two-compartment three-parameter models have been evaluated. nih.gov Studies have shown that a 1C2P model using data from the initial minutes post-injection can provide a good fit for FCPHA kinetic data, allowing for the estimation of parameters related to myocardial uptake. nih.gov For example, global K1 values (representing uptake) for 18F-FCPHA have been reported, showing differences between rest and stress conditions and between defect zones and areas with preserved radiotracer uptake in patients with suspected coronary artery disease. nih.gov

Preliminary studies in rats and monkeys have also provided quantitative data on FCPHA uptake and distribution. Heart uptake values, heart-to-blood ratios, and heart-to-lung ratios have been measured at different time points post-injection. nih.gov These values provide initial insights into the tracer's biodistribution and target-to-background uptake.

Table 1: Preliminary Biodistribution of 18F-FCPHA in Rats nih.gov

TissueTime Point (min)%ID/g (Mean ± SD)Heart-to-Blood RatioHeart-to-Lung Ratio
Heart51.55 ± 0.7225.83.3
Heart601.43 ± 0.1420.44.6
Bone50.16 ± 0.03--
Bone600.70 ± 0.39--

Note: %ID/g refers to the percentage of injected dose per gram of tissue.

Radiochemical Purity and Stability Assessment of FCPHA

Ensuring the quality of the radiotracer is paramount for accurate and reliable PET imaging. This involves rigorous assessment of radiochemical purity and stability.

Chromatographic Techniques for Radiotracer Analysis and Impurity Detection

Chromatographic techniques are indispensable for analyzing the radiochemical purity of FCPHA and detecting potential impurities. Radiochemical purity is defined as the proportion of the total radioactivity that is present in the desired chemical form. Impurities, such as free radioisotope or radiolabeled byproducts, can affect the biodistribution of the tracer and lead to inaccurate imaging results.

Various chromatographic methods are employed, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and radio-TLC. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For radiopharmaceuticals, these methods are coupled with radioactivity detection to quantify the amount of the desired radiolabeled compound and identify radioactive impurities based on their retention times or retardation factors (Rf values). HPLC offers high resolution and sensitivity, making it suitable for detailed impurity profiling, while TLC is often used for its simplicity and speed, particularly for routine quality control.

In Vitro Stability and Radiolytic Degradation Studies of FCPHA

The stability of FCPHA is evaluated through in vitro studies to understand its behavior in biological matrices and its resistance to degradation processes. Metabolic stability is a key consideration, as radiotracers can undergo enzymatic transformation in the body, leading to the formation of radiolabeled metabolites that may have different biodistribution and kinetics. Studies investigating the in vitro stability of FCPHA, for example, in serum or with liver enzymes, are performed to assess its susceptibility to metabolic breakdown. The presence of a cyclopropyl (B3062369) moiety in FCPHA was specifically designed to potentially increase its metabolic stability and allow for trapping in cells after partial metabolism.

Radiolytic degradation, caused by the self-irradiation from the incorporated radionuclide (18F in this case), can also affect the integrity of the radiotracer, especially at high specific activities. In vitro studies are conducted to assess the extent of radiolytic decomposition of FCPHA under different conditions, and strategies such as the addition of stabilizers may be employed to mitigate this effect.

Computational Modeling of FCPHA Pharmacokinetics and Metabolism

Computational modeling plays a vital role in understanding and predicting the in vivo behavior of FCPHA. Pharmacokinetic (PK) modeling describes the absorption, distribution, metabolism, and excretion of a compound over time. For radiotracers like FCPHA, PK modeling helps to interpret the dynamic PET data and quantify physiological parameters related to tissue uptake and clearance. nih.gov

Compartmental models, as discussed in the context of myocardial quantification, are a form of PK modeling used to describe the tracer's kinetics in specific organs or tissues. nih.gov More complex physiologically based pharmacokinetic (PBPK) models can also be employed. PBPK models are built upon physiological and anatomical parameters, allowing for the prediction of drug concentrations in various tissues and organs based on compound-specific properties. While the direct application of full PBPK modeling specifically for FCPHA was not detailed in the provided sources, the principles of using computational models to understand radiotracer pharmacokinetics and metabolism are well-established in nuclear medicine research. Computational modeling can help to simulate different scenarios, evaluate the impact of metabolic pathways on tracer distribution, and support the optimization of imaging protocols.

Development of Compartmental Models for Tracer Kinetic Analysis

Compartmental modeling is a fundamental mathematical framework used in PET imaging to analyze the dynamic behavior of a radiotracer within different physiological spaces or "compartments" over time. psu.edu For Cardiopet (18F FCPHA), these models aim to describe the uptake, distribution, metabolism, and clearance of the tracer in myocardial tissue. By fitting the time-activity curves (TACs) obtained from dynamic PET scans to these models, key kinetic parameters can be estimated. snmjournals.orgpsu.edu

In the context of 18F FCPHA, compartmental models help to quantify processes such as the rate of tracer delivery from the blood into the myocardial tissue (perfusion) and the rate of tracer metabolism or trapping within the tissue (related to fatty acid uptake and partial oxidation). snmjournals.orgresearchgate.net Studies have evaluated different compartmental models, such as one-compartment and two-compartment models, to determine which best describes the kinetics of 18F FCPHA in the myocardium. snmjournals.org For instance, a one-compartment two-parameter (1C2P) model using 15 minutes of dynamic imaging data has shown good fit for quantifying myocardial perfusion with 18F FCPHA. snmjournals.org These models typically involve parameters representing transport rates between compartments, such as K1 (blood-to-tissue uptake) and k2 (tissue-to-blood clearance or metabolism). snmjournals.orgradiologykey.com

The development and validation of these models are essential for obtaining quantitative measurements of myocardial function, which can be more sensitive indicators of disease compared to qualitative or semi-quantitative assessments. radiologykey.com

Simulation of Radiotracer Behavior Under Varying Physiological and Pathophysiological Conditions

Computational simulations play a vital role in understanding and predicting the behavior of this compound (18F FCPHA) under a range of physiological and pathophysiological conditions. Once compartmental models are established and validated with experimental data, these models can be used to simulate tracer kinetics under different scenarios that may be difficult or impractical to study experimentally.

Simulations can explore the impact of varying physiological states, such as changes in myocardial blood flow (e.g., during rest or pharmacologically induced stress) or altered metabolic conditions (e.g., fed versus fasted states), on 18F FCPHA uptake and retention. snmjournals.orgnih.gov They can also be used to simulate the tracer's behavior in the presence of pathophysiological conditions like myocardial ischemia or coronary artery disease, where fatty acid metabolism and perfusion may be impaired. snmjournals.orgemjreviews.com

Detailed research findings from clinical feasibility studies provide data that can inform and validate these simulations. For example, studies have shown that 18F FCPHA exhibits different kinetic behavior in ischemic regions compared to areas with preserved radiotracer uptake, with significantly lower K1 values observed in defect zones during stress. snmjournals.org Simulations based on these findings can help to better understand the relationship between tracer kinetics and the severity or nature of cardiac disease.

Furthermore, simulations can aid in optimizing imaging protocols, such as determining optimal scan durations or timing for specific quantitative analyses, by predicting how different acquisition strategies affect the accuracy and precision of kinetic parameter estimation. nih.gov The ability to simulate tracer behavior under various conditions enhances the utility of this compound (18F FCPHA) as a research tool and potential diagnostic agent.

Detailed Research Findings

Preliminary clinical evaluations of this compound (18F FCPHA) have provided valuable insights into its kinetic behavior in humans. In a feasibility study involving patients with known or suspected CAD, dynamic PET imaging revealed distinct patterns of 18F FCPHA uptake. snmjournals.org

Table 1: Global K1 Values for 18F FCPHA in Myocardium at Rest and Stress

ConditionGlobal K1 Value (mL/min/g)Standard Deviation
Rest0.120.0006
Stress (Dipyridamole)0.220.11

*Data derived from a feasibility study using a 1C2P model with 15 minutes of data. snmjournals.org

This data indicates a higher global uptake rate of 18F FCPHA during pharmacological stress compared to rest in the studied cohort. snmjournals.org Additionally, within stress images, regions identified as having perfusion defects based on conventional SPECT imaging showed significantly lower K1 values (0.11 ± 0.05 mL/min/g) compared to zones with preserved radiotracer uptake (0.28 ± 0.08 mL/min/g, P < 0.01). snmjournals.org These findings suggest that quantitative analysis of 18F FCPHA kinetics can differentiate between healthy and impaired myocardial regions. The tracer has also demonstrated rapid blood clearance and good image quality in human studies. radiologykey.comnih.gov

It appears there might be a misunderstanding regarding the subject of the article. "this compound" is a brand name often associated with veterinary diagnostic tests, not a specific chemical compound or a class of radiotracers used in the context of the scientific outline you provided.

The outline you've provided focuses on "FCPHA and Analogous Radiotracers," specifically mentioning "Cyclopropyl-Containing Fatty Acid Analogs," which are compounds used in medical imaging to study cardiac metabolism.

To ensure I generate the correct article, could you please clarify whether you intend the article to be:

Based strictly on the provided outline , focusing on the emerging research directions for FCPHA and Analogous Radiotracers (including cyclopropyl analogs) in cardiac metabolism imaging?

Or do you genuinely intend the article to be about the "this compound" brand , which would not align with the scientific outline provided?

Emerging Research Directions for Fcpha and Analogous Radiotracers

Methodological Innovations in Quantitative Myocardial Metabolic Imaging

Advancements in MicroPET and Small Animal Imaging Platforms for FCPHA Studies

MicroPET technology represents a significant advancement in preclinical molecular imaging, enabling non-invasive, quantitative, and repetitive studies in small animal models au.dkuchicago.edunih.gov. These platforms are crucial for evaluating the in vivo behavior of novel radiotracers like [18F]FCPHA. The development of dedicated microPET scanners with improved spatial resolution and sensitivity has enhanced the ability to visualize and quantify radiotracer distribution in small organs like the rodent heart uchicago.edumilabs.com.

Studies evaluating [18F]FCPHA have utilized microPET cameras for sequential imaging in animal models, such as rhesus monkeys nih.gov. These studies have demonstrated the tracer's rapid blood clearance and notable uptake and retention in the heart snmjournals.orgnih.gov. For instance, in Sprague-Dawley rats, [18F]FCPHA showed heart uptake values of 1.55 ± 0.72 %ID/g at 5 minutes and 1.43 ± 0.14 %ID/g at 60 minutes post-injection nih.gov. The heart-to-blood ratios were particularly high, recorded at 25.8 at 5 minutes and 20.4 at 60 minutes, indicating favorable target-to-background distribution in rats nih.gov. This high heart-to-blood ratio is significantly greater than those reported for other fatty acid analogs like BMHA and BMIPP in rats snmjournals.org.

The design of [18F]FCPHA, incorporating a cyclopropyl (B3062369) moiety, aims to facilitate uptake into the myocardium via mechanisms similar to natural fatty acids and promote partial metabolism leading to cellular trapping snmjournals.orgnih.govmdpi.com. Preliminary PET-CT studies in rats have shown rapid blood clearance and good metabolic stability of [18F]FCPHA researchgate.net. However, initial cardiac uptake in rats was described as modest, and kinetic analysis suggested reversible uptake rather than irreversible trapping researchgate.net. Despite this, the cyclopropyl moiety appears to significantly influence heart accumulation, contributing to the high heart-to-blood ratio and fast blood clearance observed in rats nih.gov.

Advancements in microPET systems, such as those offering sub-millimeter resolution and high sensitivity, are vital for accurately quantifying [18F]FCPHA uptake and kinetics in the small hearts of rodents and other small animals used in preclinical cardiovascular research uchicago.edumilabs.com. The ability to perform static and dynamic PET imaging with low tracer doses further supports comprehensive evaluation of the radiotracer's behavior in vivo uchicago.edu.

Animal ModelTime Post-InjectionHeart Uptake (%ID/g)Heart-to-Blood Ratio
Sprague-Dawley Rats5 min1.55 ± 0.7225.8
Sprague-Dawley Rats60 min1.43 ± 0.1420.4

Data derived from preclinical studies in rats evaluating [18F]FCPHA biodistribution nih.gov.

Integration of FCPHA PET with Other Preclinical Imaging Modalities for Comprehensive Cardiac Assessment

Integrating PET imaging with other preclinical imaging modalities such as Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) offers a powerful approach for comprehensive cardiac assessment in animal models mdpi.com. While PET provides functional and metabolic information, its spatial resolution is relatively lower compared to MRI or CT mdpi.com. Combining these modalities allows researchers to obtain both functional data from [18F]FCPHA PET and detailed anatomical information from CT or high-resolution soft-tissue contrast from MRI mdpi.com.

Hybrid PET/CT and PET/MRI systems designed for small animals are increasingly available in preclinical research facilities au.dkuchicago.edu. These integrated platforms enable the co-registration of functional PET images with anatomical images from CT or MRI, providing precise localization of radiotracer uptake within cardiac structures mdpi.com. This is particularly valuable for studying myocardial fatty acid metabolism with tracers like [18F]FCPHA in the context of specific anatomical regions or pathological changes within the heart.

The rationale for integrating [18F]FCPHA PET with other modalities stems from the need for a more complete understanding of cardiac health and disease in preclinical models. For example, while [18F]FCPHA PET can assess myocardial fatty acid metabolism, combining it with MRI could provide simultaneous evaluation of cardiac function (e.g., ejection fraction, wall motion) and morphology (e.g., infarct size, hypertrophy). Similarly, integrating with CT can offer anatomical context and facilitate attenuation correction for more accurate PET quantification.

Although specific detailed research findings on the integration of [18F]FCPHA PET with other modalities were not extensively found in the search results, the general benefits of such multimodal approaches in preclinical cardiovascular imaging are well-established mdpi.comnih.gov. Hybrid imaging allows for the correlation of metabolic alterations detected by [18F]FCPHA PET with structural and functional abnormalities revealed by MRI or CT, leading to a more comprehensive characterization of cardiac pathophysiology in animal models. This integrated approach is expected to play a crucial role in future preclinical investigations of [18F]FCPHA and other analogous radiotracers for myocardial metabolic imaging.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.